Methyl 4-chloro-5-hydroxypicolinate

Catalog No.
S14443876
CAS No.
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-5-hydroxypicolinate

Product Name

Methyl 4-chloro-5-hydroxypicolinate

IUPAC Name

methyl 4-chloro-5-hydroxypyridine-2-carboxylate

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)6(10)3-9-5/h2-3,10H,1H3

InChI Key

OZBFNFBYFHNSRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)O

Methyl 4-chloro-5-hydroxypicolinate is an organic compound characterized by its molecular formula C8H8ClNO3C_8H_8ClNO_3. This compound is a derivative of picolinic acid, featuring a chloro group at the fourth position and a hydroxyl group at the fifth position on the pyridine ring. Its unique structural properties make it significant in various chemical and pharmaceutical applications, particularly due to its potential biological activities and reactivity in synthetic chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acid derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The chlorine atom can be reduced to a methyl group through catalytic hydrogenation or using lithium aluminum hydride.
  • Substitution: The chlorine atom can undergo nucleophilic substitution with amines or thiols, leading to the formation of various derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that methyl 4-chloro-5-hydroxypicolinate exhibits potential biological activity, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with specific enzymes and receptors, potentially modulating their activity. This interaction may lead to therapeutic effects, making it a candidate for further exploration in drug development.

The synthesis of methyl 4-chloro-5-hydroxypicolinate typically involves chlorination of methyl 5-hydroxypicolinate. Common methods include:

  • Chlorination: Using thionyl chloride or phosphorus pentachloride under controlled heating conditions to replace the hydroxyl group with a chlorine atom.
  • Esterification: This method involves the reaction of picolinic acid derivatives with methanol in the presence of catalysts like sulfuric acid.

In industrial settings, automated reactors and precise control over reaction parameters are employed to enhance efficiency and yield.

Methyl 4-chloro-5-hydroxypicolinate has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its role as a biochemical probe to study enzyme mechanisms.
  • Medicine: Explored for potential therapeutic properties against various diseases.
  • Industry: Utilized in developing agrochemicals and specialty chemicals due to its unique reactivity.

The mechanism of action for methyl 4-chloro-5-hydroxypicolinate involves its interaction with molecular targets, such as enzymes. The presence of chlorine and hydroxyl groups allows for specific binding interactions that can modulate enzyme activity, impacting various biological processes. Studies have shown that this compound can act as both an inhibitor and an activator, depending on the context of its use.

Methyl 4-chloro-5-hydroxypicolinate can be compared with several related compounds:

Compound NameKey FeaturesUnique Aspects
Methyl 4-chloropicolinateLacks the hydroxyl group; different reactivityMore reactive due to absence of hydroxyl
Methyl 5-hydroxypicolinateLacks the chloro group; altered chemical propertiesDifferent biological activities
Methyl 4-bromo-5-hydroxypicolinateContains a bromo group instead of chloroAltered reactivity due to bromine substitution
Ethyl 4-chloro-5-hydroxypicolinateEthyl group instead of methyl; similar structureVariations in solubility and reactivity

The unique combination of both chloro and hydroxyl groups in methyl 4-chloro-5-hydroxypicolinate enhances its reactivity and biological profile, distinguishing it from these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

187.0036207 g/mol

Monoisotopic Mass

187.0036207 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types